molecular formula C22H18ClNO4 B13827860 4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride

4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride

Cat. No.: B13827860
M. Wt: 395.8 g/mol
InChI Key: FXBDAIVJLCTTAW-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride typically involves multi-step organic reactions. One common approach is the construction of the benzodioxole and pyrrolo phenanthridinium moieties separately, followed by their coupling under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and distillation to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Share similar heterocyclic structures and biological activities.

    Imidazole Compounds: Known for their broad range of chemical and biological properties.

    Benzothiadiazine Derivatives: Exhibit similar therapeutic potential and chemical reactivity.

Uniqueness

4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride is unique due to its complex structure, which combines multiple heterocyclic rings, and its potential for diverse biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

IUPAC Name

17-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),2,4(8),9,11,13,15,17,19-nonaen-18-ol;chloride

InChI

InChI=1S/C22H17NO4.ClH/c1-25-17-7-6-13-14-5-4-12-9-18-19(27-11-26-18)10-15(12)21(14)23-8-2-3-16(23)20(13)22(17)24;/h4-7,9-10H,2-3,8,11H2,1H3;1H

InChI Key

FXBDAIVJLCTTAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C3CCC[N+]3=C4C(=C2C=C1)C=CC5=CC6=C(C=C54)OCO6)O.[Cl-]

Origin of Product

United States

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